

Maltooctaose: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Maltooctaose*

CAS No.: *66567-45-1*

Cat. No.: *B3042742*

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This technical guide provides a comprehensive overview of the physicochemical properties and common analytical methodologies for **maltooctaose**. Intended for researchers, scientists, and professionals in drug development, this document details the molecular characteristics of **maltooctaose** and provides in-depth experimental protocols for its analysis and use as an enzymatic substrate.

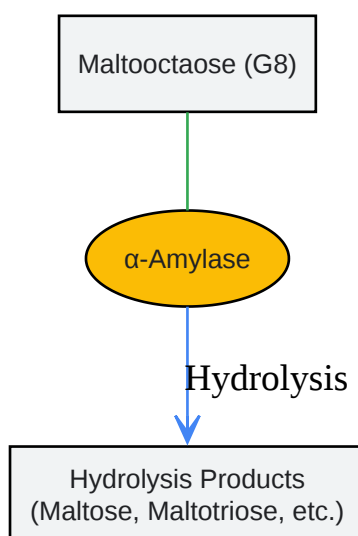
Core Properties of Maltooctaose

Maltooctaose is a maltooligosaccharide, a linear polymer composed of eight α -D-glucose units linked by α -1,4 glycosidic bonds.[1] It is a useful tool in various biochemical and pharmaceutical research applications, primarily as a substrate for carbohydrate-active enzymes and as a standard in carbohydrate analysis.[2]

Property	Value	Source
Chemical Formula	C48H82O41	[3][4][5]
Molecular Weight	1315.1 g/mol	[3][5]
CAS Number	6156-84-9	[3][5]
Appearance	White to Off-White Solid	[2]
Melting Point	225-228°C	[2][6]
Solubility	Soluble in water.	[6]

Enzymatic Hydrolysis of Maltooctaose

Maltooctaose serves as a substrate for enzymes such as α -amylase, which catalyzes the hydrolysis of its internal α -1,4-glucosidic linkages. This process results in the production of smaller oligosaccharides.



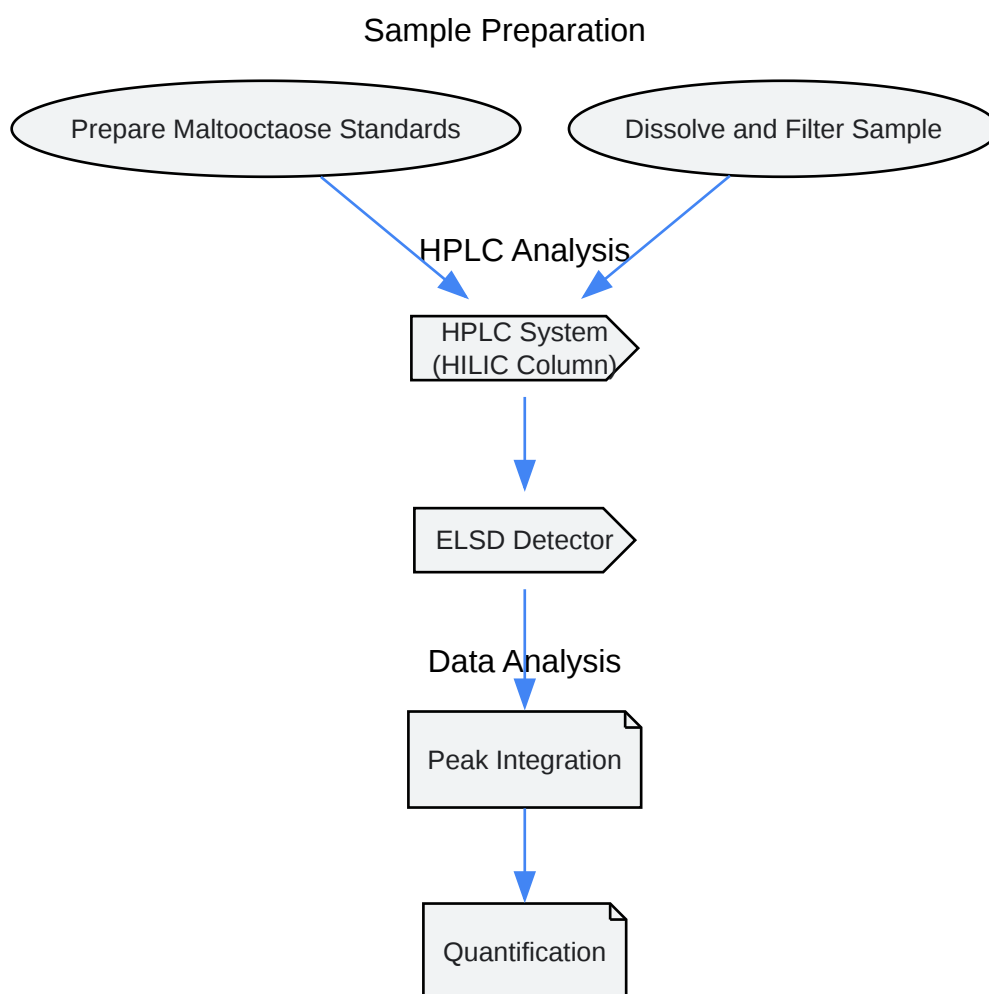
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Caption: Enzymatic hydrolysis of **maltooctaose** by α -amylase.

Experimental Protocols

Quantitative Analysis of Maltooctaose by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise method for the separation and quantification of maltooligosaccharides like **maltooctaose**. A common approach involves Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with an Evaporative Light Scattering Detector (ELSD).[3]



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Caption: Workflow for the quantitative analysis of **maltooctaose** using HPLC.

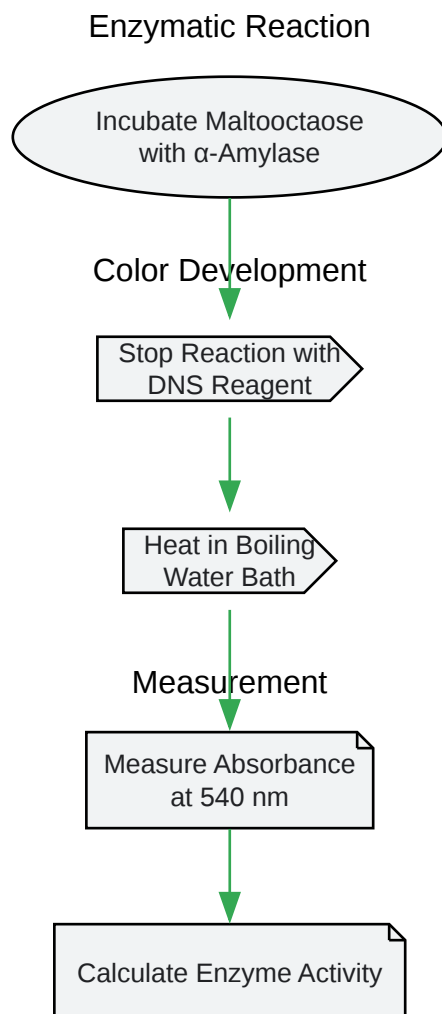
Methodology:

- Instrumentation: An HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) is used.[3]
- Chromatographic Conditions:[3]
 - Column: HILIC Amide Column (e.g., 4.6 x 150 mm, 3.5 μ m).
 - Mobile Phase A: Acetonitrile.
 - Mobile Phase B: 35 mM Ammonium Formate in Water, pH 3.75.
 - Gradient: A typical gradient would be 18% B for 5 minutes, followed by a linear increase to 35% B over 3 minutes, hold for 2 minutes, then return to 18% B and equilibrate.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 35 °C.
 - Injection Volume: 10 μ L.
- Standard and Sample Preparation:[3]
 - Prepare a stock solution of **maltooctaose** standard (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
 - Perform serial dilutions to create a series of calibration standards.
 - Dissolve the unknown sample in the same solvent to a concentration within the calibration range.
 - Filter all solutions through a 0.22 μ m syringe filter before injection.
- Data Analysis: The peak area of **maltooctaose** is integrated and quantified against the calibration curve generated from the standards.

α -Amylase Activity Assay using Maltooctaose

The activity of α -amylase can be determined by measuring the rate of **maltooctaose** hydrolysis. A discontinuous colorimetric method using 3,5-dinitrosalicylic acid (DNS) to quantify

the reducing sugars produced is described below.



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